molecular formula C13H12N4O2S B4752392 N-(aminocarbonyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide

N-(aminocarbonyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide

Cat. No. B4752392
M. Wt: 288.33 g/mol
InChI Key: NIXGEASVEORCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(aminocarbonyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide, commonly known as ACT, is a chemical compound that has attracted significant attention in the scientific research community. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of ACT is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive function. In addition, ACT has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
ACT has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned earlier. In addition, ACT has been found to exhibit antioxidant activity and has been proposed as a potential treatment for oxidative stress-related diseases, such as Parkinson's disease. Furthermore, ACT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACT in lab experiments is its wide range of applications. The compound has been found to exhibit anticancer, antifungal, and antibacterial properties, as well as anti-inflammatory and antioxidant activity. Furthermore, ACT has been shown to inhibit the activity of certain enzymes, which makes it a potential treatment for diseases such as Alzheimer's disease. However, one of the limitations of using ACT in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

For the study of ACT include the development of new synthetic methods, investigation of its potential as a treatment for neurodegenerative diseases, and exploration of its anticancer, antioxidant, and anti-inflammatory activity.

Scientific Research Applications

ACT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In addition, ACT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Furthermore, ACT has been found to exhibit anti-inflammatory activity and has been proposed as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-carbamoyl-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c14-13(19)17-11(18)7-20-12-6-10(15-8-16-12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H3,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGEASVEORCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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